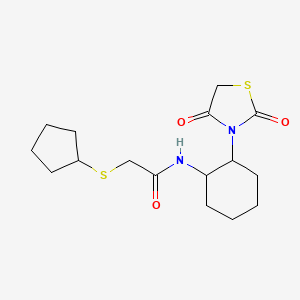
2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of closely related thiazolidine derivatives often involves multi-step reactions, including the formation of the thiazolidine ring, which is a crucial structural component of these compounds. For instance, the synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides was carried out using physicochemical and spectral means, demonstrating the complexity and precision required in synthesizing such molecules (Yadav et al., 2017).
Molecular Structure Analysis
The molecular structure of thiazolidine derivatives, including the target compound, is characterized by the presence of a thiazolidine ring, a structural motif known for its biological relevance. Structural characterization is typically achieved through spectral methods such as NMR, IR, and mass spectrometry, which provide detailed insights into the compound's framework and functional groups.
Chemical Reactions and Properties
Thiazolidine derivatives engage in various chemical reactions, attributed to the reactive sites on the thiazolidine ring and other functional groups. These reactions can include cyclization, substitution, and conjugation processes, which are fundamental for the chemical modification and derivatization of these compounds for enhanced biological activities.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their formulation and application in biological systems. For example, the solubility in different solvents can influence the compound's bioavailability and pharmacokinetics.
Chemical Properties Analysis
Chemical properties, such as reactivity towards other chemical agents, stability under physiological conditions, and pKa values, are essential for understanding the behavior of these compounds in biological systems. These properties can significantly affect the compound's mechanism of action, interaction with biological targets, and overall therapeutic potential.
References for further reading:
科学的研究の応用
Synthesis and Characterization
- The compound is part of a broader family of thiazolidinone derivatives, which have been synthesized and characterized for their potential biological activities. These activities include antimicrobial and antitumor effects, highlighting the compound's relevance in medicinal chemistry research. For example, studies have explored the synthesis and characterization of related thiazolidinone derivatives, demonstrating significant antimicrobial activity against various pathogens and cytotoxicity against cancer cell lines, like human colorectal cancer cells (Yadav et al., 2017).
Biological Evaluation
- Research on thiazolidinone derivatives, including compounds with similar structures to "2-(cyclopentylthio)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acetamide," shows promising anticancer activities. These compounds have been evaluated against various cancer cell lines, demonstrating potential as therapeutic agents against neoplastic diseases (Yurttaş et al., 2015).
Antimicrobial Applications
- Synthesis of novel thiazolidinone, thiazoline, and thiophene derivatives based on similar core structures has shown antimicrobial efficacy. These studies contribute to the understanding of the compound's potential in developing new antimicrobial agents (Gouda et al., 2010).
Molecular Docking Studies
- Molecular docking studies of potent anticancer compounds related to "this compound" have shown significant interactions with target proteins like cyclin-dependent kinase-8. These findings support the compound's potential role in treating diseases like colon cancer through targeted molecular interactions (Yadav et al., 2017).
特性
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S2/c19-14(9-22-11-5-1-2-6-11)17-12-7-3-4-8-13(12)18-15(20)10-23-16(18)21/h11-13H,1-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVSSHPFQYYPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC2CCCCC2N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)(cyano)methyl]-2-({[(furan-2-yl)methyl]carbamoyl}amino)acetamide](/img/structure/B2497751.png)
![8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2497753.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2497758.png)

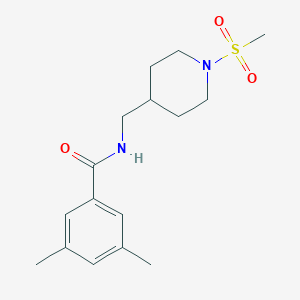
![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2497762.png)
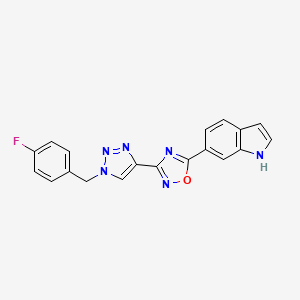
![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid](/img/structure/B2497764.png)
![2-(2-fluorophenoxy)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2497765.png)
![N-(3-(dimethylamino)propyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497768.png)
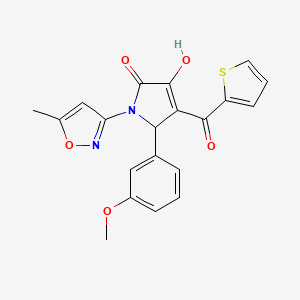
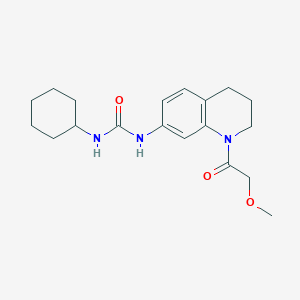
![8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2497773.png)